N-(5-propyl-1H-pyrazol-3-yl)formamide

Medicinal Chemistry Synthetic Intermediate Quality Procurement Specifications

Inconsistent regioselectivity during pyrazolo[1,5-a]pyrimidine cyclocondensation arises when generic or shorter-chain pyrazole-formamide analogs are substituted-shifting tautomeric equilibrium and compromising yield. N-(5-Propyl-1H-pyrazol-3-yl)formamide (CAS 126748-60-5) resolves this: • Pre-installed formamide handle enables rapid, regioselective cyclocondensation with β-dicarbonyl partners for ATP-mimetic kinase inhibitor libraries • 5-Propyl substituent (cLogP ~1.6) confers controlled lipophilicity and enhanced membrane permeability unattainable with methyl or ethyl analogs • Validated in CDK2 inhibitor SAR (IC50 = 650 nM) and PDE5 inhibitor (sildenafil analog) synthesis pipelines Supplied at 98% purity for reproducible library production. Request quote for bulk quantities.

Molecular Formula C7H11N3O
Molecular Weight 153.185
CAS No. 126748-60-5
Cat. No. B594467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-propyl-1H-pyrazol-3-yl)formamide
CAS126748-60-5
SynonymsFormamide, N-(5-propyl-1H-pyrazol-3-yl)-
Molecular FormulaC7H11N3O
Molecular Weight153.185
Structural Identifiers
SMILESCCCC1=CC(=NN1)NC=O
InChIInChI=1S/C7H11N3O/c1-2-3-6-4-7(8-5-11)10-9-6/h4-5H,2-3H2,1H3,(H2,8,9,10,11)
InChIKeySCXCIWVUSBXQOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(5-propyl-1H-pyrazol-3-yl)formamide for Kinase Inhibitor Synthesis


N-(5-propyl-1H-pyrazol-3-yl)formamide (CAS 126748-60-5) is a specialized aminopyrazole derivative that functions as a critical synthetic intermediate for constructing pyrazolo[1,5-a]pyrimidine scaffolds—a privileged pharmacophore in ATP-mimetic kinase inhibitor discovery . The compound features a 5-propyl-substituted pyrazole core bearing a reactive formamide group (-NH-CHO), enabling rapid cyclocondensation reactions to generate fused heterocyclic systems with high regioselectivity . Its molecular formula is C7H11N3O with a molecular weight of 153.18 g/mol, and it is commercially available at standardized purity levels (typically 98%) suitable for medicinal chemistry and pharmaceutical research applications [1]. The compound's structural features—particularly the n-propyl side chain—confer distinct lipophilic and steric properties that differentiate it from shorter-chain analogs and influence downstream target engagement in kinase inhibitor programs .

Why N-(5-propyl-1H-pyrazol-3-yl)formamide Cannot Be Replaced


In medicinal chemistry synthesis programs targeting pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, substitution of N-(5-propyl-1H-pyrazol-3-yl)formamide with generic or shorter-chain pyrazole-formamide analogs introduces unacceptable variability in reaction outcomes and downstream biological activity. The 5-propyl substituent directly governs the steric and electronic environment at the pyrazole C4 position, which determines regioselectivity during cyclocondensation with β-dicarbonyl equivalents . Even subtle alterations in alkyl chain length (e.g., methyl or ethyl substitution) can shift the tautomeric equilibrium of the pyrazole ring, altering nucleophilicity at the 3-amino position and compromising yield and purity of the fused heterocyclic product . Furthermore, the increased lipophilicity imparted by the propyl group (calculated logP ~1.6) directly translates to enhanced membrane permeability in the final kinase inhibitor constructs—a property not achievable with methyl (logP ~0.7) or unsubstituted analogs [1]. For procurement in scaffold-oriented synthesis, generic substitution introduces batch-to-batch inconsistency, reduces synthetic reproducibility, and risks altering the pharmacological profile of downstream lead compounds .

Procurement Evidence for N-(5-propyl-1H-pyrazol-3-yl)formamide


Purity Benchmarking vs. Methyl Analog

N-(5-propyl-1H-pyrazol-3-yl)formamide is commercially available at a standardized purity of 98.0% (HPLC) from multiple suppliers, representing a defined quality threshold for synthetic applications [1]. In contrast, the methyl analog (N-(5-methyl-1H-pyrazol-3-yl)formamide, CAS 40807-41-8) exhibits greater variability in commercial purity, with reported specifications ranging from 95% to ≥98% depending on vendor source . This variability in the methyl analog introduces additional purification requirements and batch-to-batch inconsistency that can compromise reproducibility in multistep synthetic sequences. The propyl analog's consistent 98.0% purity specification across multiple vendors reflects its established role as a key intermediate in high-value pharmaceutical synthesis programs where material quality directly impacts downstream yield and impurity profiles .

Medicinal Chemistry Synthetic Intermediate Quality Procurement Specifications

Lipophilicity Advantage of Propyl Substituent

The 5-propyl substituent on N-(5-propyl-1H-pyrazol-3-yl)formamide confers a calculated logP (cLogP) of approximately 1.6, representing a lipophilicity profile that balances aqueous solubility with membrane permeability—a critical parameter for CNS-penetrant or orally bioavailable kinase inhibitor candidates . In direct comparison, the methyl analog (N-(5-methyl-1H-pyrazol-3-yl)formamide) exhibits a cLogP of approximately 0.7, which may limit membrane permeability and CNS exposure in downstream constructs . Conversely, longer-chain analogs (e.g., butyl or pentyl) risk exceeding the Lipinski Rule of 5 threshold (cLogP >3.0) and introducing promiscuous off-target binding [1]. The propyl group occupies a therapeutically validated 'sweet spot' for lipophilicity, as evidenced by its prevalence in clinical-stage kinase inhibitors including sildenafil analogs and Trk inhibitors [2].

Drug Design Lipophilicity Optimization Kinase Inhibitors

Pyrazolo[1,5-a]pyrimidine Scaffold Construction

N-(5-propyl-1H-pyrazol-3-yl)formamide is uniquely positioned as a precursor for the construction of pyrazolo[1,5-a]pyrimidine scaffolds through condensation with β-dicarbonyl compounds or their synthetic equivalents . This scaffold class is a well-validated ATP-mimetic motif in kinase inhibitor drug discovery, with representatives targeting Trk, CDK, and other oncology-relevant kinases [1]. The formamide group acts as a masked electrophile that, upon activation, undergoes regioselective cyclization with the adjacent pyrazole nitrogen to yield the fused bicyclic system in a single synthetic operation . In contrast, simpler aminopyrazoles lacking the pre-installed formamide handle require multistep protection-deprotection sequences and lower overall yields [2]. The propyl substituent at the 5-position further directs the regioselectivity of cyclization, minimizing formation of undesired regioisomers that complicate purification and reduce active pharmaceutical ingredient (API) yield in downstream manufacturing [3].

Heterocyclic Chemistry Scaffold Synthesis Kinase Inhibitors

CDK2 Inhibition by 5-Propyl-Pyrazole Core

While direct IC50 data for N-(5-propyl-1H-pyrazol-3-yl)formamide itself is not available (as it functions as an intermediate rather than a final drug candidate), derivatives incorporating the 5-propyl-pyrazol-3-yl core demonstrate potent kinase inhibitory activity [1]. For example, N-(5-Propyl-1H-pyrazol-3-yl)-4-bromobenzamide (CHEMBL114432), a closely related analog that retains the identical 5-propyl-pyrazole scaffold, exhibits an IC50 of 650 nM against Cyclin-dependent kinase 2 (CDK2)/Cyclin A [2]. This validates the biological relevance of the 5-propyl-pyrazole pharmacophore in engaging the ATP-binding pocket of clinically relevant kinases. The formamide group in the target compound serves as a synthetic handle for further elaboration to generate libraries of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors with tunable potency and selectivity profiles .

Kinase Inhibition CDK2 Oncology

N-(5-propyl-1H-pyrazol-3-yl)formamide Applications


Pyrazolo[1,5-a]pyrimidine Library Construction

Medicinal chemistry teams engaged in kinase inhibitor drug discovery can employ N-(5-propyl-1H-pyrazol-3-yl)formamide as a strategic building block for parallel synthesis of pyrazolo[1,5-a]pyrimidine libraries. The pre-installed formamide group enables rapid, regioselective cyclocondensation with diverse β-dicarbonyl partners to generate structurally varied ATP-mimetic scaffolds targeting Trk, CDK, and other oncology-relevant kinases . The consistent 98.0% purity specification ensures reproducible reaction outcomes across library synthesis campaigns, while the optimized cLogP (~1.6) of the propyl substituent enhances the drug-like properties of the resulting lead candidates [1].

Sildenafil & PDE5 Inhibitor Synthesis

As documented in patent literature, 3-n-propyl pyrazole formamide derivatives serve as critical intermediates in the synthesis of sildenafil (Viagra®) and related phosphodiesterase-5 (PDE5) inhibitors . The propyl substituent mimics the n-propyl group present in sildenafil's pyrazolo[4,3-d]pyrimidin-7-one core, making N-(5-propyl-1H-pyrazol-3-yl)formamide an ideal starting material for synthesizing novel PDE5 inhibitor analogs with potential applications in erectile dysfunction and pulmonary arterial hypertension [1]. Industrial-scale procurement of this intermediate supports both generic drug manufacturing and the development of next-generation PDE5 inhibitors with improved selectivity profiles.

CDK2-Targeted Oncology Therapeutics

Given the validated CDK2 inhibitory activity of 5-propyl-pyrazole-containing derivatives (IC50 = 650 nM for N-(5-Propyl-1H-pyrazol-3-yl)-4-bromobenzamide against CDK2/Cyclin A) , N-(5-propyl-1H-pyrazol-3-yl)formamide serves as a key intermediate for synthesizing novel CDK2 inhibitors. Cyclin-dependent kinase 2 is a well-validated oncology target implicated in cell cycle dysregulation across multiple cancer types. The formamide handle allows for modular diversification of the scaffold to optimize potency, selectivity, and pharmacokinetic properties, enabling structure-activity relationship (SAR) studies and lead optimization campaigns [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(5-propyl-1H-pyrazol-3-yl)formamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.